molecular formula C7H17Cl2N3O B3095732 4-(3-Aminopropyl)piperazin-2-one dihydrochloride CAS No. 1269039-67-9

4-(3-Aminopropyl)piperazin-2-one dihydrochloride

Cat. No. B3095732
CAS RN: 1269039-67-9
M. Wt: 230.13
InChI Key: MBXSXTWLJQJPJB-UHFFFAOYSA-N
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Description

“4-(3-Aminopropyl)piperazin-2-one dihydrochloride” is an organic compound with the CAS Number: 1269039-67-9 . It has a molecular weight of 230.14 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “4-(3-Aminopropyl)piperazin-2-one dihydrochloride” is 1S/C7H15N3O.2ClH/c8-2-1-4-10-5-3-9-7(11)6-10;;/h1-6,8H2,(H,9,11);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a SMILES string representation of O=C1NCCN(CCCN)C1.Cl.Cl , which provides a shorthand way to describe the structure of a chemical compound.

Scientific Research Applications

Antibacterial Activity

4-(3-Aminopropyl)piperazin-2-one dihydrochloride and its derivatives have demonstrated notable antibacterial properties. Studies have shown compounds like N,N′-bis(4-chlorobenzylidene)- and N,N′-bis(4-cyanobenzylidene)-1,4-bis(3-aminopropyl)piperazine exhibit good antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis (Xu et al., 2018). Another compound, N,N′-bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine, also showed similar antibacterial effects (Xu et al., 2012).

Antimalarial Applications

Compounds based on the 4-(3-Aminopropyl)piperazin-2-one dihydrochloride structure have been explored for their antimalarial properties. For instance, libraries of 1,4-bis(3-aminopropyl)piperazine derivatives showed potential in inhibiting beta-hematin formation, a process linked to malaria pathology. These compounds were also used as tools for the identification and validation of new antimalarial targets (Deprez-Poulain & Melnyk, 2005).

Chemical Synthesis and Characterization

The chemical synthesis and structural characterization of 4-(3-Aminopropyl)piperazin-2-one dihydrochloride derivatives are significant aspects of research. These studies often focus on the synthesis of novel compounds and their crystal structure analysis, which can lead to the discovery of new materials with unique properties (Xu et al., 2011).

Exploration of New Pharmaceutical Applications

Research has also been conducted to explore new pharmaceutical applications of these compounds. For instance, derivatives of 4-(3-Aminopropyl)piperazin-2-one dihydrochloride have been synthesized and evaluated for potential therapeutic uses, including their role in treating diseases like malaria and their antibacterial properties (Ryckebusch et al., 2005).

Development of Novel Catalytic Processes

The role of 4-(3-Aminopropyl)piperazin-2-one dihydrochloride in catalysis has been a subject of study, particularly in the synthesis of complex organic compounds. This research is crucial for developing more efficient and environmentally friendly chemical processes (Yousefi et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements associated with the compound include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(3-aminopropyl)piperazin-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O.2ClH/c8-2-1-4-10-5-3-9-7(11)6-10;;/h1-6,8H2,(H,9,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXSXTWLJQJPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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